Hovenidulcioside B1

Descripción general

Descripción

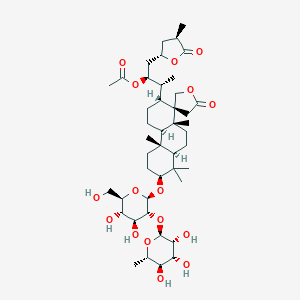

The compound “[(2S,3R)-3-[(1S,2R,4Ar,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2’-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4’-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate” is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple chiral centers, hydroxyl groups, and a spirocyclic framework, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and the formation of spirocyclic structures. Common synthetic routes may involve:

Stepwise construction of the core structure: This involves the formation of the spirocyclic framework through cyclization reactions.

Introduction of hydroxyl groups: This can be achieved through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

Formation of glycosidic bonds: This involves the use of glycosyl donors and acceptors under acidic or basic conditions.

Industrial Production Methods

Industrial production of such a complex molecule may involve:

Optimization of reaction conditions: This includes scaling up the reactions while maintaining high yields and purity.

Use of biocatalysts: Enzymes may be employed to achieve stereoselective transformations.

Continuous flow chemistry: This technique can enhance the efficiency and safety of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

The compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Osmium tetroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Nucleophiles like amines or thiols.

Major Products Formed

Oxidation products: Ketones, aldehydes.

Reduction products: Alcohols.

Substitution products: Amines, thiols.

Aplicaciones Científicas De Investigación

The compound Hovenidulcioside B1 , a triterpene glycoside derived from the seeds and fruit of Hovenia dulcis Thunb., has garnered attention for its diverse applications in scientific research. This article provides a comprehensive overview of its applications, highlighting its bioactive properties, potential therapeutic uses, and relevant case studies.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals, thereby reducing oxidative stress in biological systems. This is particularly relevant in studies focused on aging and degenerative diseases where oxidative damage plays a critical role.

Case Study:

A study conducted by Yoshikawa et al. (1996) demonstrated that this compound effectively inhibited lipid peroxidation in vitro, suggesting its potential as a natural antioxidant agent for therapeutic use in conditions associated with oxidative stress .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various experimental models. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the pathogenesis of inflammatory diseases.

Case Study:

Research published in 2020 highlighted the compound's ability to reduce nitric oxide production and inhibit cyclooxygenase-2 (COX-2) activity in RAW264.7 macrophage cells, indicating its potential application in treating inflammatory conditions .

Immunomodulatory Properties

This compound has been investigated for its immunomodulatory effects, which may enhance immune responses or provide protection against autoimmune disorders.

Case Study:

In a study assessing the immunomodulatory effects of various glycosides, this compound was found to modulate T-cell activity, suggesting its potential use in therapies aimed at enhancing immune function or treating immune-related diseases .

Neuroprotective Effects

Emerging research suggests that this compound may offer neuroprotective benefits, making it a candidate for studies related to neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study:

A recent investigation into the neuroprotective effects of triterpene glycosides found that this compound could mitigate neuronal cell death induced by oxidative stress, pointing towards its potential application in neuroprotection .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of this compound involves:

Molecular targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways involved: It may modulate signaling pathways related to glycosylation or other biochemical processes.

Comparación Con Compuestos Similares

Similar Compounds

[(2S,3R)-3-[(1S,2R,4Ar,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2’-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4’-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate: This compound shares a similar core structure but may differ in the functional groups attached.

[(2S,3R)-3-[(1S,2R,4Ar,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2’-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4’-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate: Another similar compound with slight variations in the stereochemistry or functional groups.

Uniqueness

The uniqueness of this compound lies in its complex structure, multiple chiral centers, and potential bioactivity, making it a valuable subject for scientific research and industrial applications.

Actividad Biológica

Hovenidulcioside B1 is a notable compound derived from the plant Hovenia dulcis, recognized for its diverse biological activities. This article delves into its antioxidant, anti-inflammatory, and potential therapeutic properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as glycosides, which are characterized by the presence of sugar moieties attached to non-sugar components. The structural analysis of this compound reveals its complex arrangement, contributing to its biological efficacy.

Antioxidant Activity

Antioxidants play a critical role in neutralizing free radicals, thereby protecting cells from oxidative stress. This compound exhibits significant antioxidant properties through various mechanisms:

- DPPH Scavenging Activity : Studies have shown that this compound has a strong ability to scavenge DPPH radicals, with an IC50 value indicating effective radical neutralization.

- ABTS Scavenging Activity : Similar results were observed in ABTS assays, where this compound demonstrated potent scavenging capabilities.

The antioxidant activity of this compound can be attributed to its ability to donate hydrogen atoms, thus neutralizing free radicals. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders.

Anti-inflammatory Activity

Chronic inflammation is a precursor to many diseases, including arthritis and heart disease. This compound has been studied for its anti-inflammatory effects:

- COX-2 Inhibition : Research indicates that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This inhibition reduces the production of pro-inflammatory mediators.

- Nitric Oxide Production : The compound also decreases nitric oxide (NO) production in inflammatory cells, further mitigating inflammation.

These findings suggest that this compound could be a potential therapeutic agent for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study 1 : A study conducted on animal models demonstrated that administration of this compound resulted in reduced markers of oxidative stress and inflammation, supporting its therapeutic potential in managing conditions like non-alcoholic fatty liver disease (NAFLD) .

- Study 2 : In vitro experiments showed that this compound effectively inhibited the proliferation of cancer cells, suggesting its potential role as an anticancer agent .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound based on recent research findings:

Propiedades

IUPAC Name |

[(2S,3R)-3-[(1S,2R,4aR,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2'-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O16/c1-20-15-24(57-38(20)53)16-26(56-23(4)46)21(2)25-9-10-29-42(7)13-12-30(41(5,6)28(42)11-14-43(29,8)44(25)17-31(47)54-19-44)59-40-37(35(51)33(49)27(18-45)58-40)60-39-36(52)34(50)32(48)22(3)55-39/h20-22,24-30,32-37,39-40,45,48-52H,9-19H2,1-8H3/t20-,21-,22+,24+,25-,26+,27-,28+,29-,30+,32+,33-,34-,35+,36-,37-,39+,40+,42+,43-,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTXBVHDOWHMEA-AGGDBPHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC1=O)CC(C(C)C2CCC3C4(CCC(C(C4CCC3(C25CC(=O)OC5)C)(C)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)C)O)O)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](OC1=O)C[C@@H]([C@H](C)[C@H]2CC[C@@H]3[C@]4(CC[C@@H](C([C@@H]4CC[C@]3([C@]25CC(=O)OC5)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174902-16-0 | |

| Record name | (1′S,2′R,4′aR,4′bR,7′S,8′aR,10′aR)-2′-[(1R,2S)-2-(Acetyloxy)-1-methyl-3-[(2S,4R)-tetrahydro-4-methyl-5-oxo-2-furanyl]propyl]-7′-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]dodecahydro-4′b,8′,8′,10′a-tetramethylspiro[furan-3(2H),1′(2′H)-phenanthren]-5(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174902-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hovenidulcioside B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174902160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.